3-(Cyclobutylmethoxy)-6-methylpyridazine

Description

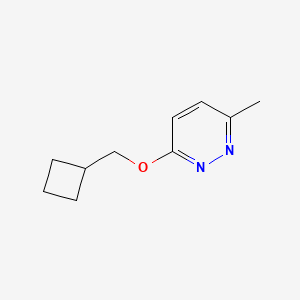

3-(Cyclobutylmethoxy)-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 6 and a cyclobutylmethoxy group at position 2. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science. The cyclobutylmethoxy substituent introduces steric bulk and conformational rigidity, which may influence binding affinity in biological systems or modulate physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name |

3-(cyclobutylmethoxy)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-5-6-10(12-11-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGISLWMHUTKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)-6-methylpyridazine typically involves the reaction of 3-hydroxy-6-methylpyridazine with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)-6-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyridazine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine compounds with different functional groups replacing the cyclobutylmethoxy group.

Scientific Research Applications

3-(Cyclobutylmethoxy)-6-methylpyridazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

The pyridazine ring can accommodate diverse substituents at positions 3 and 4. Below is a comparison of key analogs:

Key Observations:

- Halogenation: Bromophenoxy derivatives () are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s cyclobutyl group may limit such reactivity.

- Biological Activity : Pyrazol-1-yl derivatives () demonstrate inhibitory effects on human dihydroorotate dehydrogenase (DHODH), suggesting the target compound could be optimized for similar therapeutic roles.

Yield Comparison :

Physicochemical and Pharmacokinetic Properties

- Solubility : Cyclobutylmethoxy’s aliphatic nature may enhance aqueous solubility compared to aromatic substituents (e.g., benzyloxy).

- Metabolic Stability : The cyclobutyl group’s rigidity could reduce oxidative metabolism compared to flexible chains, as seen in tert-butyl spirocyclic derivatives ().

- LogP : Estimated LogP for the target compound is lower than benzyloxy analogs () due to reduced aromaticity.

Biological Activity

3-(Cyclobutylmethoxy)-6-methylpyridazine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyclobutylmethoxy group and a methyl group at specific positions. Its unique structure suggests potential interactions with biological targets, leading to various pharmacological effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may influence pathways related to oxidative stress and apoptosis, which are crucial in various therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis. The exact mechanisms are still under investigation but may involve modulation of key signaling pathways associated with tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of novel compounds, this compound was tested against multidrug-resistant strains of bacteria. Results indicated significant activity, suggesting it as a candidate for further development as an antibacterial agent .

- Anticancer Activity : A recent study explored the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a favorable safety profile at therapeutic doses. However, further investigations are necessary to assess long-term effects and possible toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(Cyclobutylmethoxy)-6-methylpyridazine?

- Methodology : Pyridazine derivatives are typically synthesized via cyclization reactions or halogenation followed by functional group substitution. For the cyclobutylmethoxy moiety, nucleophilic substitution (e.g., using cyclobutylmethanol under basic conditions) or Mitsunobu reactions (with triphenylphosphine and diethyl azodicarboxylate) are plausible. Evidence from similar compounds suggests Suzuki coupling for aryl group introduction .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid side products. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify cyclobutylmethoxy protons (δ ~3.5–4.5 ppm) and pyridazine ring protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for analogous triazolo-pyridazines) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodology :

- LogP and pKa : Use ACD/Labs Percepta (as in ) to estimate partition coefficients (LogP ~2.96) and acid dissociation constants (pKa ~19.7) .

- Molecular Dynamics (MD) : Simulate solvation behavior and membrane permeability using software like GROMACS or AMBER .

- Docking Studies : Predict binding affinities to target proteins (e.g., kinases) via AutoDock Vina, leveraging pyridazine’s planar aromatic structure for π-π interactions .

Q. How can researchers resolve contradictions in reaction yields during synthetic optimization?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design to optimize cyclobutylmethoxy group coupling .

- Iterative Analysis : Use qualitative research principles ( ) to iteratively refine conditions based on HPLC and NMR data .

- Troubleshooting : If yields plateau, consider alternative catalysts (e.g., Pd/C for hydrogenation) or protecting groups for sensitive functional groups .

Q. What challenges arise in determining the crystal structure of pyridazine derivatives, and how can they be addressed?

- Methodology :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals. Additive screening (e.g., trace ethanol) may improve crystal lattice formation .

- Data Collection : Collect X-ray diffraction data at low temperature (173 K) to minimize thermal motion artifacts. Ensure data-to-parameter ratio >15 for reliable refinement .

- Contradictions : If crystallographic data conflicts with NMR (e.g., unexpected tautomerism), validate via variable-temperature NMR or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.